(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Description
Properties
IUPAC Name |
(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPZPZBDPNRQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol are currently unknown. Understanding these pathways and their downstream effects can provide insights into the compound’s therapeutic potential.
Biological Activity
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C11H14N4O
- Molecular Weight: 218.26 g/mol
The imidazo[1,2-b]pyrazole core is known for its ability to interact with various biological targets, which may confer specific pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Potential pathways include:
- Signal Transduction: Modulation of signaling pathways involved in cellular responses.
- Gene Expression: Influence on transcription factors that regulate gene expression.
- Metabolic Regulation: Interaction with metabolic enzymes affecting metabolic processes.
Antitumor Activity
Recent studies have investigated the antitumor potential of imidazo[1,2-b]pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of imidazo-pyrazoles exhibited IC50 values in the micromolar range against human cancer cells .
Antiviral Properties
Research has suggested that imidazo[1,2-b]pyrazole derivatives may possess antiviral properties. Specifically, studies have demonstrated that certain derivatives can inhibit viral replication in vitro, making them candidates for further development as antiviral agents .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes. For example, it has been reported that imidazo-pyrazole derivatives can act as inhibitors of Nek1 kinase, which is implicated in cancer progression .
Case Studies
Case Study 1: Antitumor Activity
A recent investigation into the cytotoxic effects of various pyrazole derivatives revealed that this compound exhibited potent activity against breast cancer cell lines. The study measured cell viability using MTT assays and found significant reductions in cell proliferation at concentrations above 10 µM.
Case Study 2: Antiviral Screening
In a study focused on the antiviral activity of heterocyclic compounds, this compound was screened against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication with an EC50 value of approximately 5 µM.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazo-pyrazoles, including (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, exhibit potent antiviral properties. Specifically, they have shown effectiveness against the Hepatitis C virus by inhibiting the NS5B polymerase enzyme, crucial for viral replication .
Anticancer Properties
The compound has been investigated for its anticancer potential. Research indicates that imidazo-pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Studies have suggested that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been linked to improved outcomes in neurodegenerative disease models .
Case Study 1: Antiviral Efficacy
In a controlled study examining the antiviral efficacy of this compound against Hepatitis C virus, researchers noted a significant reduction in viral load in treated subjects compared to controls. The compound demonstrated a dose-dependent response, with higher concentrations yielding greater antiviral activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol with related derivatives, focusing on substituent effects, physicochemical properties, and pharmacological data where available.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases lipophilicity compared to smaller substituents like cyclopropyl or propargyl . This may enhance membrane permeability but reduce aqueous solubility.
Impact on Synthetic Accessibility: Derivatives with carboxamide substituents (e.g., 9a, 9g) exhibit moderate yields (40–52%), suggesting challenges in amidating the imidazo-pyrazole core .
Pharmacological Potential: While direct activity data for the target compound is lacking, analogs like S16 and 9a-9g are investigated for anticancer and anti-inflammatory properties. For example, fluorophenyl-substituted 9a shows structural features associated with kinase inhibition .
Safety and Handling :
- The target compound requires stringent safety measures (e.g., avoiding ignition sources, P210/P301 codes) due to its undefined toxicity profile . Similar precautions apply to chlorophenyl- and propargyl-substituted derivatives .
Preparation Methods
Construction of the Imidazo[1,2-b]pyrazole Core
The fused imidazo[1,2-b]pyrazole ring is generally synthesized by cyclization reactions involving pyrazole derivatives and appropriate imidazole precursors. Commonly, a pyrazole bearing a suitable leaving group at the 6-position is reacted with an imidazole derivative or its equivalent under conditions promoting ring closure.
Introduction of the Cyclopentyl Group at N-1
N-alkylation at the 1-position of the imidazole ring is achieved by reacting the imidazo[1,2-b]pyrazole intermediate with cyclopentyl halides or cyclopentyl-containing electrophiles under basic conditions. This step is crucial to install the cyclopentyl substituent that defines the compound’s chemical identity and biological profile.
Installation of the Methanol Group at the 6-Position
The methanol group at the 6-position is introduced via functional group transformations such as:
- Bromination at the 6-position followed by nucleophilic substitution with formaldehyde or related reagents.
- Suzuki coupling of a 6-bromo intermediate with a boronic acid or ester bearing a hydroxymethyl group.
- Reduction of aldehyde or ester precursors at the 6-position to the corresponding methanol.
These methods are adapted from established protocols for functionalizing heteroaromatic rings and have been employed in related compounds within the imidazo[1,2-b]pyrazole family.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | Pyrazole derivative + imidazole precursor | Acid/base catalysis, heating | Imidazo[1,2-b]pyrazole core |
| 2 | N-alkylation | Imidazo[1,2-b]pyrazole core | Cyclopentyl halide, base (e.g., K2CO3) | 1-cyclopentyl-imidazo[1,2-b]pyrazole intermediate |
| 3 | Bromination at 6-position | N-cyclopentyl intermediate | NBS or similar brominating agent | 6-bromo-1-cyclopentyl-imidazo[1,2-b]pyrazole |
| 4 | Suzuki coupling or substitution | 6-bromo intermediate | Boronic acid/ester with hydroxymethyl group, Pd catalyst | (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol |
Detailed Research Findings and Data
Although direct literature specific to this exact compound is limited, related imidazo[1,2-b]pyrazole derivatives have been synthesized and characterized with similar methodologies. Key findings from research on related compounds include:
Efficiency of Suzuki Coupling: Suzuki coupling is a robust method for introducing diverse substituents at the 6-position, including hydroxymethyl groups, providing good yields and regioselectivity.
N-Alkylation Specificity: The cyclopentyl group introduction via N-alkylation is typically selective for the N-1 position due to the electronic and steric environment of the imidazole ring, minimizing side reactions.
Purification and Characterization: The final compound is purified by standard chromatographic techniques and characterized by NMR (1H, 13C), LC-MS, and melting point determination to confirm structure and purity.
Analytical Data Summary
| Parameter | Data/Methodology |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| NMR Spectroscopy | 1H and 13C NMR in DMSO-d6 at 400 MHz |
| LC-MS | Waters Acquity-SQD UPLC-MS, positive ESI mode |
| Melting Point | Determined by Büchi Melting Point apparatus |
| Purity | >95% by HPLC |
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis, heating | Forms fused imidazo[1,2-b]pyrazole |
| 2 | N-alkylation | Cyclopentyl halide, base (e.g., K2CO3) | Selective N-1 substitution |
| 3 | Bromination | N-bromosuccinimide (NBS) | Introduces bromine at 6-position |
| 4 | Suzuki coupling | Pd catalyst, boronic acid/ester with –CH2OH | Installs methanol substituent |
| 5 | Purification | Chromatography, recrystallization | Ensures high purity |
| 6 | Characterization | NMR, LC-MS, melting point | Confirms structure and purity |
Q & A
Q. What are the established synthetic routes for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Cyclocondensation of cyclopropyl derivatives with pyrazole precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) to form the imidazo[1,2-b]pyrazole core .
- Step 2 : Introduction of the cyclopentyl group via alkylation or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and palladium catalysts (e.g., Pd(PPh₃)₄) .
- Step 3 : Hydroxymethylation at the 6-position using formaldehyde or paraformaldehyde in basic conditions (e.g., NaHCO₃, DMF, 60°C) .
Optimization : Yields >70% are achieved by precise temperature control, exclusion of moisture, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How is the molecular structure of this compound validated, and what key structural features influence its reactivity?
- X-ray crystallography confirms planarity of the bicyclic system, enabling π–π stacking with biological targets. The cyclopentyl group introduces steric bulk, while the hydroxymethyl moiety enhances hydrogen-bonding capacity .
- Key features :
- Planar imidazo[1,2-b]pyrazole core.
- Cyclopentyl substituent at position 1.
- Hydroxymethyl group at position 6 .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., DMSO-d₆ solvent, 400 MHz) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O mobile phase) assess purity (>95%) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 231.29 [M+H]⁺) .
Advanced Questions
Q. What is the hypothesized mechanism of action in anticancer studies, and what experimental assays validate this?
- Target : Inhibition of PI3Kα/AKT/mTOR pathways, critical for cancer cell proliferation .
- Assays :
- Kinase inhibition assays (IC₅₀ values <100 nM for PI3Kα) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in HeLa cells .
- In vivo xenograft models : Tumor volume reduction by 50% at 10 mg/kg dosing .
Q. How do structural modifications (e.g., cyclopentyl vs. cyclopropyl groups) impact biological activity?
| Substituent | Impact on Activity | Evidence |
|---|---|---|
| Cyclopentyl | Enhanced lipophilicity and target binding affinity due to steric effects | |
| Cyclopropyl | Improved metabolic stability but reduced solubility | |
| Hydroxymethyl | Increases solubility and hydrogen-bond interactions with kinase ATP-binding pockets |
Q. What strategies improve aqueous solubility without compromising target binding?
- Derivatization : Convert the hydroxymethyl group to a phosphate prodrug (e.g., using phosphoryl chloride), enhancing solubility 10-fold .
- Co-solvents : Use DMSO/PEG-400 mixtures in in vitro assays (≤0.1% DMSO to avoid cytotoxicity) .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and ATP concentrations (1 mM) in kinase assays .
- Control for enantiomeric purity : Chiral HPLC to verify >99% enantiomeric excess, as impurities may skew results .
Q. Can computational modeling predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to PI3Kα’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Validate stability of ligand-receptor complexes over 100 ns trajectories .
Q. Does the compound exhibit enantiomer-specific activity, and how is this assessed?
- Chiral resolution : Use Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers .
- Activity comparison : The (R)-enantiomer shows 5-fold higher PI3Kα inhibition than (S) in enzyme assays .
Q. What stability studies are recommended for long-term storage?
- Thermal stability : DSC shows decomposition at >150°C. Store at -20°C under argon .
- Photostability : Protect from light (amber vials) to prevent hydroxymethyl oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
